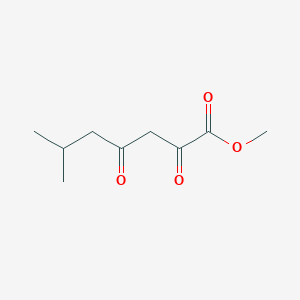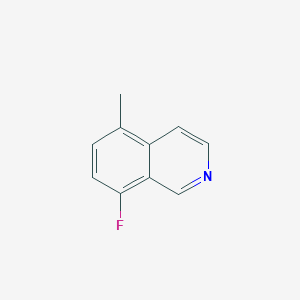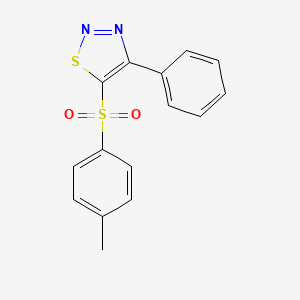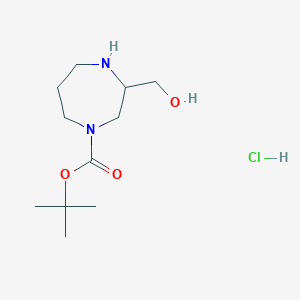
Tos-PEG3-NH-Boc
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Tos-PEG3-NH-Boc, also known as N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine or PROTAC Linker 9, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound functions as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . By bringing the E3 ubiquitin ligase into close proximity with the target protein, PROTACs facilitate the transfer of ubiquitin to the target protein . This ubiquitination signals for the target protein to be degraded by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is a major pathway for protein degradation within cells . By facilitating the degradation of specific target proteins, this compound can influence various downstream cellular processes .
Pharmacokinetics
The solubility of this compound in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, this compound can influence a variety of molecular and cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability can be influenced by storage conditions . For example, it is recommended to store this compound at 4°C, protected from light, and under nitrogen . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .
Analyse Biochimique
Biochemical Properties
Tos-PEG3-NH-Boc is primarily used as a linker in the synthesis of PROTAC molecules. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. The compound’s role in biochemical reactions involves forming a bridge between the E3 ubiquitin ligase and the target protein, enabling the ubiquitin-proteasome system to recognize and degrade the target protein . This interaction is crucial for the selective degradation of proteins, which can be used to study protein function and develop therapeutic strategies.
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of specific target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of a target protein can disrupt a signaling pathway, leading to changes in gene expression and metabolic activities within the cell . The compound’s ability to selectively degrade proteins makes it a valuable tool for studying cellular functions and developing targeted therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to both the E3 ubiquitin ligase and the target protein. This binding facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows it to form stable interactions with both the ligase and the target protein, ensuring efficient ubiquitination and subsequent degradation. This mechanism is essential for the selective removal of proteins and the regulation of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but its activity can decrease over time if not properly stored . Long-term studies have shown that the compound can maintain its effectiveness in facilitating protein degradation, although its stability may be affected by factors such as light and temperature. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These dosage-dependent effects are critical for determining the optimal concentration of the compound for therapeutic applications and for understanding its safety profile in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the breakdown of target proteins . The compound’s role in these pathways can affect metabolic flux and the levels of various metabolites, influencing cellular homeostasis and function. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness. The distribution of the compound within different cellular compartments is crucial for its ability to facilitate protein degradation and regulate cellular processes.
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with its target proteins and the ubiquitin-proteasome system . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles or compartments. This subcellular localization is essential for its activity and function, ensuring that it can effectively facilitate protein degradation and regulate cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-NH-Boc involves multiple steps, starting with the preparation of the PEG chain and subsequent functionalization. The general synthetic route includes:
PEG Chain Preparation: The PEG chain is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG chain is functionalized with a tosyl group (tosylation) and a Boc-protected amine group (Boc protection).
Final Assembly: The tosylated PEG chain is reacted with the Boc-protected amine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Functionalization in Bulk: Tosylation and Boc protection are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
Tos-PEG3-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild bases like triethylamine.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid. .
Major Products
Applications De Recherche Scientifique
Tos-PEG3-NH-Boc has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-PEG4-NH-Boc: Similar structure but with an additional ethylene glycol unit.
Tos-PEG5-NH-Boc: Contains two additional ethylene glycol units.
Boc-NH-PEG3-Tos: Similar structure but with the Boc group on the amine .
Uniqueness
Tos-PEG3-NH-Boc is unique due to its optimal length and functional groups, making it highly effective in forming stable PROTACs. Its balance of hydrophilicity and hydrophobicity allows for efficient cellular uptake and target protein degradation .
Propriétés
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7S/c1-15-5-7-16(8-6-15)27(21,22)25-14-13-24-12-11-23-10-9-19-17(20)26-18(2,3)4/h5-8H,9-14H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYDEPNEKFVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)



![((5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B3114998.png)



![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)

